Phenyl hexanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7780-16-7 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
phenyl hexanoate |
InChI |
InChI=1S/C12H16O2/c1-2-3-5-10-12(13)14-11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3 |
InChI Key |
SOOXQKVMQBCEGW-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OC1=CC=CC=C1 |
Canonical SMILES |
CCCCCC(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Phenyl Hexanoate and Its Analogues
Established Synthetic Routes for Phenyl Esters
The formation of phenyl esters, including phenyl hexanoate (B1226103), is primarily achieved through esterification reactions involving a phenol (B47542) and a carboxylic acid or its derivatives.
Esterification Reactions of Phenol and Hexanoic Acid Derivatives
The direct esterification of phenol with hexanoic acid is a common method for producing phenyl hexanoate. This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄), and often requires elevated temperatures and the removal of water to drive the equilibrium towards the product side. iastate.edu The mechanism involves the protonation of the carbonyl oxygen of hexanoic acid by the acid catalyst, which forms a reactive acylium ion. The oxygen atom of phenol then acts as a nucleophile, attacking the electrophilic carbon of the acylium ion to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of the ester bond. A representative laboratory procedure involves refluxing phenol and hexanoic acid with sulfuric acid in a solvent like toluene (B28343) for an extended period to achieve high conversion.
Alternatively, more reactive derivatives of hexanoic acid, such as acyl chlorides (hexanoyl chloride) or acid anhydrides (hexanoic anhydride), can be used to react with phenol. libretexts.org These reactions are generally faster and can proceed under milder conditions compared to direct esterification with the carboxylic acid. libretexts.org For instance, phenol reacts with ethanoyl chloride at room temperature to form phenyl ethanoate. libretexts.org When using less reactive acyl chlorides like benzoyl chloride, the phenol may first be converted to the more reactive sodium phenoxide by treatment with sodium hydroxide (B78521). libretexts.org Similarly, acid anhydrides react with phenols, often with gentle heating, to produce the corresponding ester and a carboxylic acid as a byproduct. chemguide.co.uk
Base-catalyzed transesterification, using catalysts like sodium hydroxide, offers another route, though it is less common for this compound synthesis. This method involves reacting a hexanoic acid ester, such as methyl hexanoate, with phenol. However, this approach is often plagued by side reactions like saponification, which can limit the yield.
Table 1: Comparison of Esterification Methods for this compound
| Method | Reactants | Catalyst | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct Esterification | Phenol, Hexanoic Acid | Strong Acid (e.g., H₂SO₄) | High Temperature, Water Removal | Readily available starting materials | Harsh conditions, potential for side reactions |
| Acyl Chloride Method | Phenol, Hexanoyl Chloride | - | Room Temperature | Fast reaction, high yield | Acyl chlorides are corrosive and moisture-sensitive |
| Acid Anhydride Method | Phenol, Hexanoic Anhydride | (Optional) | Gentle Heating | Milder than acyl chlorides | Slower than acyl chloride reaction |
| Base-Catalyzed Transesterification | Phenol, Methyl Hexanoate | Base (e.g., NaOH) | - | Avoids strong acids | Prone to saponification, lower yields |
Advanced Synthetic Strategies for Substituted Phenyl Hexanoates
The synthesis of substituted phenyl hexanoates involves the reaction of substituted phenols with hexanoic acid or its derivatives. The nature and position of the substituents on the phenyl ring can influence the reactivity of the phenol and the properties of the resulting ester. For example, the synthesis of 4-hydroxybenzyl hexanoate, 2-hydroxybenzyl hexanoate, and 4-methoxybenzyl hexanoate has been achieved with conversion yields of 50 to 80% through lipase-catalyzed reactions. researchgate.net
Advanced strategies may also involve multi-step synthetic sequences to introduce specific functionalities. For instance, the synthesis of methyl 6-(2,5-dimethoxy-4-formylphenyl)hexanoate was achieved through a sequence involving Friedel-Crafts acylation, esterification, reduction, and a Vilsmeier-Haack formylation. mdpi.com The synthesis of (R)-(+)-6-(1,4-dimethoxy-3-methyl-2-naphthyl)-6-(4-hydroxyphenyl)hexanoic acid, a key intermediate for a therapeutic drug, was accomplished in a 10-step synthesis without requiring chromatographic purification. researchgate.net The study of the hydrolysis of substituted phenyl hexanoates, such as 4-nitrothis compound and 4-chloro-2-nitrothis compound, provides insights into their reactivity and the influence of substituents. nih.govresearchgate.net
Biosynthetic Approaches and Biocatalysis
Enzymatic methods for synthesizing this compound and its analogs offer a greener alternative to traditional chemical synthesis, often proceeding under milder conditions with high selectivity.
Lipase-Catalyzed Ester Synthesis for this compound and Related Esters
Lipases are versatile enzymes widely used for the synthesis of esters, including this compound. researchgate.netasianpubs.org Immobilized lipases, such as lipase (B570770) B from Candida antarctica (often known as Novozym 435), are particularly effective. researchgate.netvapourtec.com These enzymes can catalyze the esterification of phenols with carboxylic acids or the transesterification of esters in various media, including organic solvents and even in nearly solvent-free systems. researchgate.net For example, the synthesis of 2-phenylethyl hexanoate has been successfully demonstrated using commercial fungal lipases in coconut cream. researchgate.net The use of lipases can lead to high conversion yields, with some studies reporting yields of 50-80% for the synthesis of various phenolic esters. researchgate.net However, challenges such as enzyme stability and scalability can sometimes limit the industrial application of these methods, with some processes reporting yields below 30%.
Enzymatic Reaction Mechanisms in this compound Biocatalysis
The mechanism of lipase-catalyzed esterification generally involves a two-step process known as a "ping-pong bi-bi" mechanism. oup.com First, the enzyme's active site, which typically contains a catalytic triad (B1167595) of serine, histidine, and aspartate or glutamate, reacts with the acyl donor (e.g., hexanoic acid) to form an acyl-enzyme intermediate, releasing the alcohol or water. In the second step, the nucleophile (phenol) attacks the acyl-enzyme intermediate, leading to the formation of the phenyl ester and regeneration of the free enzyme. oup.com
The efficiency of the biocatalytic process is influenced by several factors, including temperature, pH, enzyme and substrate concentrations, and the presence of water. researchgate.netnumberanalytics.com While a certain amount of water is necessary for enzyme flexibility and activity, excess water can promote the reverse reaction, hydrolysis, leading to a decrease in the ester yield. researchgate.net Computational tools like molecular dynamics simulations are increasingly being used to understand the binding modes of esters to enzymes and to elucidate the reaction mechanisms at a molecular level. nih.gov
Novel Synthetic Preparations and Derivatization
Research continues to explore new and improved methods for the synthesis and modification of this compound. Novel synthetic strategies often focus on improving efficiency, sustainability, and accessing new derivatives with unique properties.
One area of interest is the use of alternative catalysts and reaction media. For example, the use of a borate-sulfuric acid catalyst complex has been shown to be effective for the direct synthesis of phenyl esters from phenols and carboxylic acids. google.com
Derivatization of this compound and related compounds is often performed to facilitate their analysis or to modify their biological activity. For instance, short-chain fatty acids, including hexanoic acid, can be derivatized with reagents like 3-nitrophenylhydrazine (B1228671) to improve their detection by liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov This technique converts the carboxylic acids into their corresponding hydrazones, which have enhanced ionization efficiency and chromatographic retention. Another approach involves derivatization with methanolic hydrochloric acid to form methyl esters for analysis by gas chromatography-mass spectrometry (GC-MS). oup.com
The synthesis of novel derivatives of this compound can lead to compounds with interesting properties. For example, the synthesis of 6-(2,5-dimethoxy-4-(2-aminopropyl)phenyl)hexylthiol, a derivative of a phenylhexanoic acid, has been developed as a ligand for conjugation with fluorescent nanocrystals for biological imaging. mdpi.com
Synthesis of Functionalized this compound Derivatives
The synthesis of functionalized this compound derivatives involves a variety of chemical strategies to introduce specific functional groups onto either the phenyl ring or the hexanoate backbone. These modifications are crucial for tailoring the molecule's properties for specific applications, such as in the development of pharmaceuticals or complex natural products.
Common synthetic approaches include condensation reactions, epoxidation, and multi-step sequences starting from functionalized precursors. For instance, β-keto esters like ethyl 3-oxo-4-phenylhexanoate are typically synthesized through Claisen or Knorr-type condensations. Another method involves the transesterification of a methyl ester with an alcohol, such as the synthesis of cyclohexyl 3-oxo-4-phenylhexanoate from a methyl ester and cyclohexanol, which achieved a 60% yield.
More complex, chiral derivatives can be prepared for applications like leukotriene antagonists. lboro.ac.uk One such strategy involves the Sharpless asymmetric epoxidation of (E)-ethyl 4-hydroxy-6-phenylhex-5-enoate to produce (E)-ethyl 5(R),6(S)-epoxy-6-phenyl-4(S)-hydroxyhexanoate. lboro.ac.uk Another approach is the preparation of thio-derivatives, such as methyl 5-hydroxy-6-(2-methoxycarbonyl-2-amino-ethylthio)-6-phenylhexanoate. lboro.ac.uk
Functionalization can also be directed at the phenyl ring. A multi-step synthesis can begin with a Friedel-Crafts acylation of a substituted benzene, like 1,4-dimethoxybenzene, with adipoyl chloride. mdpi.com The resulting keto acid is then esterified and reduced to yield methyl 6-(2,5-dimethoxyphenyl)hexanoate. mdpi.com This intermediate can undergo further reactions, such as Vilsmeier-Haack formylation, to introduce additional functional groups onto the aromatic ring. mdpi.com
Table 1: Synthetic Methodologies for Functionalized this compound Derivatives
| Derivative Name | Precursors | Key Reagents/Reaction Type | Yield | Reference |
|---|---|---|---|---|
| Ethyl 3-oxo-4-phenylhexanoate | Ethyl acetoacetate, Benzyl chloride | Claisen or Knorr-type condensation | Varies | |
| Cyclohexyl 3-oxo-4-phenylhexanoate | Methyl ester of 3-oxo-4-phenylhexanoate, Cyclohexanol | Transesterification | 60% | |
| (E)-ethyl 5(R),6(S)-epoxy-6-phenyl-4(S)-hydroxyhexanoate | (E)-ethyl 4-hydroxy-6-phenylhex-5-enoate | Sharpless asymmetric epoxidation | Not specified | lboro.ac.uk |
| Methyl 6-(2,5-dimethoxyphenyl)hexanoate | 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid | Esterification, then amalgamated zinc reduction | 33% (reduction step) | mdpi.com |
| Methyl 6-(2,5-dimethoxy-4-formylphenyl)hexanoate | Methyl 6-(2,5-dimethoxyphenyl)hexanoate | Vilsmeier-Haack formylation | 35% | mdpi.com |
Conversion of Bio-oil Phenolic Compounds to Phenyl Esters
Bio-oil, produced from the pyrolysis of lignocellulosic biomass, is a potential source of advanced biofuels, but its direct use is hampered by high acidity, high viscosity, and poor stability. acs.orgosti.gov A key upgrading strategy involves the conversion of the phenolic compounds present in bio-oil into more stable and valuable phenyl esters, such as this compound. acs.orgosti.gov This is achieved through an acid-catalyzed esterification reaction with carboxylic acids. acs.orgosti.gov
The process typically employs Fischer esterification, where the phenolic oil (PO) is reacted with a carboxylic acid in the presence of an acid catalyst like sulfuric acid. acs.orgosti.goviastate.edu To drive the reaction to completion, water, a byproduct of the esterification, is continuously removed using a Dean-Stark distillation apparatus. acs.orgosti.gov In a model reaction demonstrating this concept, phenol was reacted with hexanoic acid using sulfuric acid as the catalyst and toluene as the solvent, which resulted in p-cresol (B1678582) hexanoate as the major product after 22 hours of reflux. iastate.edu A similar model reaction of phenol and hexanoic acid yielded approximately 90% this compound. osti.gov
When applied to actual bio-oil derived from sources like corn stover and yellow pine, this method successfully converts the mixture of phenolic compounds into carboxylic acid phenyl esters (CAPE). acs.orgosti.gov Analytical techniques confirm the successful esterification:
FTIR spectroscopy shows a decrease in the intensity of phenolic-OH bands and the appearance of new C=O and C-O stretching bands, which are characteristic of the newly formed ester linkage. acs.orgosti.gov
13C NMR analysis supports the formation of CAPE alongside some unreacted precursors. acs.orgosti.gov
Gas chromatography, Karl Fischer titration, and gel permeation chromatography analyses indicate that approximately 50 wt% of the added phenolic compounds are converted to their corresponding phenyl esters. acs.orgosti.govresearchgate.net
The resulting product, a mixture rich in CAPE, shows significantly improved fuel properties compared to the original phenolic oil. This includes a dramatic reduction in viscosity (up to 330-fold lower), a decrease in moisture content by over 98%, and higher heating values. acs.orgosti.gov The improved stability and properties make these upgraded oils more suitable for use as biofuels. acs.orgosti.gov
Table 2: Improvement of Bio-oil Properties after Conversion to Phenyl Esters
| Property | Original Phenolic Oil (PO) | Carboxylic Acid Phenyl Esters (CAPE) | Improvement | Reference |
|---|---|---|---|---|
| Viscosity | High | 330-fold lower than PO | Drastic reduction | acs.orgosti.gov |
| Moisture Content | High | 98.3% - 98.7% lower than PO | Significant decrease | acs.orgosti.gov |
| Heating Value | Lower | 42.2% - 43.6% higher than PO | Substantial increase | acs.orgosti.gov |
| Stability | Poor | Improved | Enhanced stability | acs.orgosti.gov |
Reaction Mechanisms and Kinetics of Phenyl Hexanoate Transformations
Hydrolytic Pathways of Phenyl Hexanoates
The hydrolysis of the ester bond in phenyl hexanoate (B1226103) is a fundamental reaction that can be catalyzed through various mechanisms. These pathways are sensitive to the surrounding environment, including the presence of catalysts like proteins and the pH of the solution.
Globin-Catalyzed Hydrolysis Mechanisms
Globins, a family of heme-containing proteins, have been shown to catalyze the hydrolysis of substituted phenyl hexanoates. The mechanism of this catalysis is multifaceted. One proposed pathway involves the nucleophilic attack of an imidazole (B134444) group from a histidine residue within the protein's active site on the ester's carbonyl carbon. researchgate.net Computational docking studies have shown that phenyl hexanoate and its derivatives can fit into the hydrophobic pocket of globin, positioning the ester linkage for catalysis. researchgate.netCurrent time information in Pacific/Auckland. The binding of these ligands within the globin's haem pocket is a crucial first step, with docking scores ranging from -23.61 to -30.76 kcal mol⁻¹. researchgate.net
The catalytic action is thought to arise from the specific microenvironment of the protein's active site. This environment can stabilize the transition state of the hydrolysis reaction, thereby lowering the activation energy. Evidence for the direct involvement of a histidine residue as a nucleophile comes from pH-dependent reactivity studies. researchgate.net
Influence of Microenvironments and pH on Hydrolysis Kinetics
The rate of this compound hydrolysis is highly dependent on the microenvironment and the pH of the reaction medium. The presence of surfactants, such as cetyltrimethylammonium bromide (CTAB), can create micellar environments that alter the polarity of the medium. In such a non-polar microenvironment, the transition state of the hydrolysis reaction is affected, leading to changes in the reaction kinetics. researchgate.net For instance, the Brønsted βlg value, which indicates the sensitivity of the reaction rate to the leaving group's pKa, changes significantly in the presence of CTAB, suggesting a shift to a less polar transition state environment. researchgate.net
The pH of the solution plays a critical role in determining the catalytic mechanism and rate. For globin-catalyzed hydrolysis, studies at different pH values have revealed varying kinetic solvent isotope effects. Current time information in Pacific/Auckland. At a pH of 4.7, the kinetic solvent isotope effect is 2.0, indicating that proton transfer is involved in the rate-determining step. This supports a mechanism where a deprotonated nucleophilic histidine is assisted by a protonated histidine that stabilizes the ester's oxygens in the transition state. Current time information in Pacific/Auckland. However, at a pH of 6.1, the kinetic solvent isotope effect is 1.1, suggesting the absence of general acid-base catalysis in the rate-limiting step at this pH. Current time information in Pacific/Auckland.
Human serum albumin (HSA) also catalyzes the hydrolysis of 4-nitrothis compound, and its activity is pH-dependent. The kinetics of this reaction show a pH-dependent profile that can be described by the acidic pKa shift of an amino acid residue, which changes from 8.9 in the free protein to 7.6 in the enzyme-substrate complex. almacgroup.com
Table 1: Influence of pH and Microenvironment on this compound Hydrolysis
| Condition | Catalyst | Observed Effect | Reference |
| Presence of CTAB micelles | Globin | Creates a less polar microenvironment, altering the Brønsted βlg value from -0.53 to -0.68. | researchgate.net |
| pH 4.7 | Globin | Kinetic solvent isotope effect of 2.0, suggesting general acid-base catalysis. | Current time information in Pacific/Auckland. |
| pH 6.1 | Globin | Kinetic solvent isotope effect of 1.1, suggesting a different mechanism without general acid-base catalysis. | Current time information in Pacific/Auckland. |
| pH 5.8-9.5 | Human Serum Albumin | Catalytic activity is dependent on pH, with a pKa shift of Tyr411 upon substrate binding. | almacgroup.com |
| pH 7.0 | Artificial Enzyme (NP-Zn-6b) | Exhibits maximum hydrolytic activity, which is absent if either the zinc or the basic group is missing. | cdnsciencepub.com |
Base-Catalyzed Ester Hydrolysis Investigations
Base-catalyzed hydrolysis, or saponification, is a common pathway for ester cleavage. This reaction is typically irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack. researchgate.net Studies have utilized this reaction to quantify this compound, demonstrating that under appropriate basic conditions, the hydrolysis can proceed to completion. acs.org The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate and the alcohol. researchgate.netfrontiersin.org
Enzyme-Substrate Interactions and Catalysis
Enzymes, as highly specific and efficient catalysts, play a crucial role in the transformation of esters like this compound. The interaction between the enzyme and the substrate is key to understanding the kinetics and the stereochemical outcome of these reactions.
Kinetics and Thermodynamics of Enzyme-Catalyzed this compound Reactions
The kinetics of enzyme-catalyzed hydrolysis of this compound and its analogs, such as p-nitrothis compound (PNPH), have been extensively studied. These reactions often follow Michaelis-Menten kinetics, where the enzyme (E) and substrate (S) form a reversible complex (ES), which then proceeds to form the product (P) and regenerate the free enzyme. mdpi.com
E + S ⇌ ES → E + P
Artificial enzymes, such as imprinted polymeric nanoparticles, have been designed to catalyze the hydrolysis of phenyl hexanoates. For one such catalyst with a strong base in its active site, the Hammett plot for the hydrolysis of a series of para-substituted phenyl hexanoates yielded a ρ value of 1.13, indicating a significant buildup of negative charge on the phenol (B47542) oxygen in the transition state. cdnsciencepub.com When a weaker base was used, the ρ value was 0.51, suggesting a switch to a general base mechanism. cdnsciencepub.com
The hydrolysis of 4-nitrothis compound by human serum albumin (HSA) has been characterized by determining its kinetic and thermodynamic parameters. The reaction proceeds through a three-step mechanism involving the formation of an enzyme-substrate complex, acylation of the enzyme, and subsequent deacylation. almacgroup.com The deacylation step has been identified as the rate-limiting step in this catalytic process. almacgroup.com
Table 2: Kinetic Parameters for the Hydrolysis of p-Nitrothis compound by Various Enzymes
| Enzyme | Km (mM) | kcat (min-1) | kcat/Km (min-1mM-1) | Conditions | Reference |
| Esterase EstOF4 | 60 | 329 | 5.5 | pH 8.0, 65 °C | researchgate.net |
| Human Serum Albumin | 1.1 x 10⁻² (Ks) | 1.9 x 10⁻² (k+2, s⁻¹) | 1.7 (s⁻¹M⁻¹) | pH 7.5, 22.0°C | almacgroup.com |
| Artificial Enzyme (MINP(6)-DMAP) | 0.14 | 0.011 (kobs, s⁻¹) | - | pH 7.0, 25 °C | researchgate.netnih.gov |
Note: The parameters for HSA are presented as Ks (dissociation constant) and k+2 (acylation rate constant).
Stereoselectivity and Regioselectivity in Enzymatic Transformations
Enzymatic reactions are renowned for their high degree of selectivity, encompassing both stereoselectivity (preference for one stereoisomer over another) and regioselectivity (preference for reaction at a specific position in a molecule). mdpi.com
Lipases are a class of enzymes widely used for their selective properties in ester transformations. For example, lipase (B570770) B from Candida antarctica (CAL-B) is a versatile biocatalyst known for its ability to catalyze the kinetic resolution of racemic alcohols and amines. mdpi.comsci-hub.se While specific studies focusing solely on the stereoselective hydrolysis of chiral this compound are not abundant, the general principles of lipase selectivity are applicable. Lipases can preferentially hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted, thus achieving a kinetic resolution. almacgroup.com The synthesis of 1-phenylethyl hexanoate using lipases is an example where enzymatic catalysis can lead to enantiomerically enriched products due to the chiral center in the 1-phenylethanol (B42297) moiety. lookchem.com
Regioselectivity is also a hallmark of enzymatic catalysis. In molecules with multiple similar functional groups, such as polyols or nucleosides, enzymes can acylate a specific hydroxyl group. For instance, lipases have been used for the highly regioselective acylation of vicinal diols on steroid rings and for the selective acylation of the primary hydroxyl group of carbohydrates using hexanoic anhydride, achieving high yields. mdpi.com This selectivity is attributed to the precise positioning of the substrate within the enzyme's active site, which exposes only a specific part of the molecule to the catalytic machinery.
Molecular Reactivity and Mechanistic Studies
The this compound scaffold, characterized by its ester linkage between a phenyl group and a hexanoyl group, serves as a foundational structure for a variety of organic transformations. The reactivity of this scaffold can be leveraged to introduce new functional groups and construct more complex molecular architectures through reactions such as alkylation, cyclization, and conjugate addition. Mechanistic studies of these transformations often focus on derivatives of this compound, particularly those containing additional functional groups that activate the molecule for specific reactions.
Alkylation of esters typically occurs at the α-carbon position through the formation of an enolate intermediate. For a simple ester like this compound, the α-protons are only weakly acidic, requiring a very strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to generate the enolate in significant quantities. libretexts.org Once formed, this nucleophilic enolate can react with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond at the α-position. libretexts.org
The reactivity is greatly enhanced in scaffolds that contain an additional electron-withdrawing group, such as a ketone, at the β-position relative to the ester. These β-keto esters, for instance, ethyl 3-oxo-4-phenylhexanoate, possess a more acidic α-proton and readily undergo alkylation under milder basic conditions.
Direct Alkylation of Nitriles: The nitrile group, being isoelectronic to a carbonyl, can also activate adjacent C-H bonds. The α-hydrogens of nitriles can be deprotonated to form an enolate equivalent, which can then be alkylated. libretexts.org This strategy can be applied to phenylacetonitrile (B145931) derivatives to build up a carbon skeleton that could subsequently be converted to a hexanoate structure. upb.ro
Research into the alkylation of enolates has established general principles applicable to this compound scaffolds. The choice of base, solvent, and temperature is crucial for controlling the reaction and minimizing side products like self-condensation or dialkylation. libretexts.orglibretexts.org
Table 1: Representative Alkylation Reactions on Hexanoate Scaffolds
| Starting Material | Base | Alkylating Agent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Diethyl Malonate | Sodium Ethoxide (NaOEt) | 1-Bromobutane | Hexanoic Acid (after hydrolysis & decarboxylation) | - | libretexts.org |
| Ethyl Acetoacetate | Sodium Ethoxide (NaOEt) | Alkyl Halide | α-Alkylated Methyl Ketone (after hydrolysis & decarboxylation) | - | libretexts.org |
The this compound framework is a versatile precursor for intramolecular cyclization reactions, leading to the formation of various carbocyclic and heterocyclic ring systems. These reactions are typically driven by the formation of stable 5- or 6-membered rings.
Intramolecular Friedel-Crafts Acylation: A prominent cyclization strategy is the intramolecular Friedel-Crafts acylation. masterorganicchemistry.com When the phenyl ring is attached to the end of the hexanoyl chain (e.g., in 6-phenylhexanoic acid or its acid chloride), it can undergo electrophilic aromatic substitution. In the presence of a Lewis acid (e.g., AlCl₃) or a strong protic acid like polyphosphoric acid (PPA), the acyl group acts as the electrophile, attacking the aromatic ring to form a cyclic ketone, typically a tetralone derivative. masterorganicchemistry.comscirp.org The efficiency of ring closure generally follows the trend 6-membered > 5- or 7-membered rings. masterorganicchemistry.com This method has been used to prepare various polysubstituted 1-indanones and other fused-ring systems. researchgate.net
Bischler-Napieralski Reaction: The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-phenylethylamides. organic-chemistry.org A derivative of this compound, N-(2-phenylethyl)hexanamide, can undergo this intramolecular electrophilic aromatic substitution. The reaction is typically promoted by a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) at elevated temperatures. organic-chemistry.orgresearchgate.net The mechanism involves the activation of the amide carbonyl, followed by cyclization onto the electron-rich phenyl ring to form a cyclic imine, which is the dihydroisoquinoline product. organic-chemistry.org
Iodolactonization: Unsaturated derivatives of phenylhexanoic acid can undergo electrophilic cyclization. For example, 3-phenyl-4-pentenoic acid can be treated with iodine to induce an iodolactonization reaction, forming a five-membered lactone ring (a furanone derivative) with stereocontrol. orgsyn.org This demonstrates how functional groups appended to the scaffold can direct intramolecular bond formation.
Table 2: Examples of Cyclization Reactions on this compound Derivatives
| Substrate Type | Reaction | Reagent/Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Phenalkyl Carboxylic Acid | Intramolecular Friedel-Crafts Acylation | Polyphosphoric Acid (PPA), AlCl₃ | Cyclic Ketone (e.g., Tetralone) | masterorganicchemistry.comscirp.org |
| β-Phenylethylamide of Hexanoic Acid | Bischler-Napieralski Reaction | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline | organic-chemistry.orgresearchgate.net |
| 3-Phenyl-4-pentenoic acid | Iodolactonization | I₂, NaHCO₃ | Iodolactone | orgsyn.org |
Conjugate addition, or Michael addition, is a key C-C bond-forming reaction used to synthesize and modify this compound scaffolds, particularly for creating γ-keto esters and related structures. upb.ro This reaction involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). scispace.com
Synthesis of γ-Keto Esters: A common application is the reaction of an enolate with an α,β-unsaturated ester. For example, the enolate derived from a ketone can add to an acrylate (B77674) ester to form a 1,5-dicarbonyl compound, which is a substituted hexanoate. upb.ro A highly efficient, one-step synthesis of γ-keto esters has been achieved through the Au(III)-catalyzed hydration of 3-alkynoates, proceeding via a 5-endo-dig cyclization mechanism. nih.gov
Research has demonstrated the stereo- and regiocontrolled Michael addition of morpholino-phenylacetonitrile carbanions to electron-deficient alkenes, which, after subsequent steps, yields γ-keto esters. upb.ro The use of chiral organocatalysts can facilitate enantioselective conjugate additions, providing access to chiral γ-nitro ketones that can be converted into chiral δ-keto esters. scispace.com
These methods are valuable as they allow for the assembly of the hexanoate chain with precise control over the placement of functional groups, which is crucial for the synthesis of complex target molecules. upb.roscispace.com
Table 3: Conjugate Addition Reactions for Hexanoate Synthesis
| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Morpholino-phenylacetonitrile carbanion | Methyl Acrylate | - | 6-Keto Ester | 50-60% | upb.ro |
| Alkyl Halides | Ethyl 2-phthalimidoacrylate | Zinc, NH₄Cl, H₂O | α-Amino Acid Derivative | - | thieme-connect.com |
| α-Nitroacetate | (E)-4-phenylbut-3-en-2-one | Chiral Primary Amine | Chiral δ-Keto Ester (after denitration) | up to 91% ee | scispace.com |
Computational Chemistry and Theoretical Investigations of Phenyl Hexanoate Systems
Quantum Chemical Calculations for Phenyl Hexanoate (B1226103) Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the molecular properties of phenyl hexanoate and its derivatives. These computational approaches provide a theoretical framework for understanding the molecule's structure, stability, and reactivity at the electronic level.
Density Functional Theory (DFT) Applications in Vibrational and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. scispace.com It has been successfully applied to study the vibrational and electronic properties of this compound and related compounds. sciepub.comnih.gov DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govnih.gov
In the context of vibrational analysis, theoretical FT-IR spectra for this compound have been computed using DFT methods, such as the B97-3c functional, and show good agreement with experimental data. sciepub.com These calculations help in the assignment of characteristic vibrational modes. For instance, the distinct peaks for the C=O stretch of the ester carbonyl group are predicted in the range of 1740–1760 cm⁻¹, while the C-O stretching vibrations of the ester linkage are identified at approximately 1145–1200 cm⁻¹ and 1083–1088 cm⁻¹. iastate.edu
Regarding electronic structure, DFT calculations reveal insights into the reactivity of this compound. The HOMO-LUMO energy gap is a key parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more likely to undergo charge transfer interactions. nih.gov Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra, providing a deeper understanding of the molecule's electronic transitions. nih.govnih.gov
Molecular Dynamics Simulations of this compound and Ester-Protein Complexes
Molecular dynamics (MD) simulations offer a computational lens to observe the dynamic behavior of molecules over time. researchgate.net These simulations are particularly valuable for studying the interactions between esters like this compound and proteins, which is crucial for understanding biocatalytic processes. mdpi.com
Simulation of Binding Modes and Free Energies in Biocatalytic Systems
A significant application of MD simulations is the calculation of binding free energies, which quantifies the affinity between a ligand (like this compound) and a protein. researchgate.net The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) methods are commonly used to estimate these energies from MD trajectories. mdpi.comnih.gov Studies have shown that computational approaches can yield binding free energies that are comparable to experimental values. nih.gov For example, in a study of substituted phenyl hexanoates with globin, docking scores ranged from -23.61 to -30.76 kcal/mol, and subsequent MM-PBSA/GBSA calculations provided insights consistent with experimental findings. nih.gov These simulations help in understanding how modifications to the substrate or enzyme can affect binding and, consequently, catalytic activity. mdpi.com
Predictive Modeling for Reaction Kinetics and Transformation Pathways
Computational models are increasingly used to predict the kinetic parameters and reaction pathways of chemical transformations, including the hydrolysis of esters like this compound.
Computational Estimation of Hydrolysis Rate Constants
The hydrolysis of esters can proceed through different mechanisms, such as acid-catalyzed, base-catalyzed, and neutral hydrolysis. epa.gov Computational tools have been developed to estimate the rate constants for these reactions based on the molecular structure of the ester. epa.gov For example, the SPARC (SPARC Performs Automated Reasoning in Chemistry) model can predict hydrolysis rate constants in various aqueous media. epa.gov
Studies on the hydrolysis of substituted phenyl hexanoates have utilized linear free-energy relationships, such as the Brønsted equation, to correlate reaction rates with the properties of the leaving group. nih.gov The Brønsted β values provide information about the transition state of the reaction. For the globin-catalyzed hydrolysis of substituted phenyl hexanoates, the β value was found to be -0.53, indicating a significant charge development in the transition state. nih.gov Such computational and theoretical approaches are invaluable for elucidating reaction mechanisms and predicting the environmental fate of ester compounds. nih.govepa.gov
Integration of Theoretical and Experimental Spectroscopic Data
The synergy between theoretical calculations and experimental spectroscopic measurements provides a robust framework for the structural characterization of molecules like this compound. sciepub.com Theoretical predictions from quantum chemical calculations can aid in the interpretation of complex experimental spectra, while experimental data serve to validate and refine the computational models. nih.gov
For example, calculated vibrational frequencies from DFT methods can be compared with experimental FT-IR and Raman spectra to make detailed assignments of the vibrational modes. nih.gov Studies have demonstrated a strong correlation between theoretical spectra computed with cost-efficient functionals and experimentally obtained FT-IR spectra for a series of phenyl esters, including this compound. sciepub.com This integrated approach was used to characterize the synthesized esters and compare them with standards and spectral databases. sciepub.com Similarly, the combination of DFT predictions with experimental spectroscopic data is recommended to validate the electronic properties of related compounds. This powerful combination of theory and experiment allows for a comprehensive understanding of the molecule's structure and properties.
Interactive Data Table: Theoretical vs. Experimental Vibrational Frequencies for this compound
| Vibrational Mode | Theoretical Frequency (cm⁻¹) (DFT) | Experimental Frequency (cm⁻¹) (FT-IR) |
| C=O Stretch (Ester) | 1740-1760 | ~1760 iastate.edu |
| C-O Stretch (Ester) | 1145-1200 | 1200-1250 iastate.edu |
| C-O Stretch (Ester) | 1083-1088 | ~1083 iastate.edu |
Interactive Data Table: Calculated Binding and Kinetic Parameters for this compound Systems
| System | Parameter | Value | Computational Method |
| Substituted Phenyl Hexanoates + Globin | Docking Score | -23.61 to -30.76 kcal/mol | Molecular Docking |
| Substituted Phenyl Hexanoates + Globin | Brønsted β (lg) | -0.53 | Linear Free-Energy Relationship |
| Substituted Phenyl Hexanoates + Globin (in CTAB) | Brønsted β (lg) | -0.68 | Linear Free-Energy Relationship |
| This compound Hydrolysis (in water) | Brønsted β (lg) | -0.34 | Linear Free-Energy Relationship |
| This compound Hydrolysis (in CTAB) | Brønsted β (lg) | -0.74 | Linear Free-Energy Relationship |
Comparison of Computed and Experimental Infrared Spectra
The analysis of this compound's vibrational properties through infrared (IR) spectroscopy is significantly enhanced by the synergy between experimental measurements and computational chemistry. Theoretical calculations, particularly those using density functional theory (DFT), have become a standard practice for interpreting and assigning the vibrational modes observed in experimental Fourier-transform infrared (FT-IR) spectra. sciepub.com This comparative approach allows for a more detailed and accurate understanding of the molecule's structural and electronic characteristics.
Researchers have successfully synthesized and characterized this compound, comparing its experimental FT-IR spectrum with computationally simulated spectra. sciepub.com This dual methodology is valuable in educational and research settings, combining synthetic, analytical, instrumental, and computational chemistry. sciepub.com The primary objectives of such studies are to characterize the synthesized ester by comparing its FT-IR spectrum against standards, spectral databases, and, crucially, computational simulations. sciepub.com
Experimental FT-IR analysis of this compound confirms its successful formation through esterification. A key indicator is the appearance of a new, strong absorption band corresponding to the ester carbonyl (C=O) stretch, which is observed in the range of 1740-1760 cm⁻¹. iastate.edu Concurrently, the characteristic carbonyl C=O stretching peak of the precursor hexanoic acid, located around 1703 cm⁻¹, diminishes in intensity. iastate.edu Furthermore, the formation of the ester is supported by the appearance of two characteristic C-O stretching bands between 1145-1200 cm⁻¹ and another at approximately 1088 cm⁻¹. iastate.edu
Computational methods, such as DFT with functionals like B97-3c, are employed to generate theoretical IR spectra. sciepub.com While these methods are powerful, they are not without limitations, such as computational cost and the frequent need for scaling factors to align the theoretical spectra accurately with experimental results. sciepub.com The process involves optimizing the molecular geometry of this compound and then calculating its harmonic vibrational frequencies. These calculated frequencies and their corresponding intensities are then used to simulate an IR spectrum.
The comparison between the computed and experimental spectra aids in the definitive assignment of vibrational modes. For aromatic esters like this compound, key vibrational modes include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. ajchem-a.com
Aliphatic C-H stretching: Found in the 2800-3000 cm⁻¹ region. mdpi.com
Carbonyl (C=O) stretching: A strong, characteristic band for the ester group, experimentally found around 1760 cm⁻¹. iastate.edu
Aromatic C=C stretching: These vibrations occur in the 1430-1650 cm⁻¹ region.
Ester C-O stretching: Two distinct bands are characteristic of esters, appearing in the 1000-1300 cm⁻¹ range. iastate.edu
The table below presents a comparison of typical experimental vibrational frequencies for this compound and related esters with the general regions predicted by computational methods for specific functional groups.
| Functional Group | Vibrational Mode | Experimental Wavenumber (cm⁻¹) | General Computed Wavenumber Range (cm⁻¹) |
| Aromatic C-H | Stretching | ~3050 | 3000 - 3100 ajchem-a.com |
| Aliphatic C-H | Stretching | ~2850 - 2960 | 2800 - 3000 mdpi.com |
| Ester C=O | Stretching | 1760 iastate.edu | 1700 - 1750 |
| Aromatic C=C | Stretching | Not specified | 1430 - 1650 |
| Ester C-O-C | Asymmetric Stretch | 1145 - 1200 iastate.edu | 1200 - 1300 ajchem-a.com |
| Ester C-O-C | Symmetric Stretch | 1088 iastate.edu | 1000 - 1100 ajchem-a.com |
This table synthesizes data from multiple sources to provide a representative comparison. Specific computed values for this compound can vary based on the level of theory and basis set used.
The close agreement between scaled theoretical wavenumbers and experimental FT-IR data confirms the accuracy of the vibrational assignments. iosrjournals.org This correlative analysis is a powerful tool, demonstrating that even cost-efficient computational methods can effectively replicate experimental spectra, reinforcing the identification and structural characterization of this compound. sciepub.com
Applications of Phenyl Hexanoate and Its Derivatives in Chemical Research
Phenyl Hexanoate (B1226103) as a Versatile Organic Synthesis Building Block
The structural features of phenyl hexanoate, particularly the ester linkage and the phenyl group, make it and its analogues valuable starting materials or intermediates in the construction of more elaborate chemical structures. cymitquimica.com These compounds serve as foundational components for creating a diverse array of molecules with significant applications in various scientific fields. cymitquimica.comresearchgate.net
This compound and its derivatives are frequently employed as precursors in the synthesis of complex organic molecules. The reactivity of the ester group allows for a variety of chemical transformations, including hydrolysis, transesterification, and reduction, providing access to a wide range of functional groups. For instance, ethyl 3-oxo-4-phenylhexanoate is a β-keto ester utilized in the synthesis of pharmaceuticals and natural products due to its reactive β-keto ester moiety. This reactivity allows for diverse reactions such as alkylation and cyclization, making it a key building block.
Furthermore, these compounds are instrumental in constructing pharmacologically relevant scaffolds. The phenyl ring can be functionalized to introduce various substituents, leading to the development of libraries of compounds for drug discovery. For example, chromone (B188151) scaffolds, which have been designed as mimetics of short peptides and possess interesting biological activities, can be synthesized using phenyl derivatives. acs.org The synthesis of novel tripeptidomimetic scaffolds has also been achieved, which are valuable in developing antagonists for receptors like CXCR4. uib.no The ability to create complex and diverse molecular architectures from relatively simple this compound-based starting materials underscores their importance in medicinal chemistry. nih.gov
Phenyl esters, including derivatives of this compound, play a significant role in the construction of peptides and other bioactive molecules. nih.gov In peptide synthesis, activated phenyl esters can be used to form amide bonds under mild conditions. scispace.com For example, N-hydroxybenzotriazole esters of functionalized acetyl salicylic (B10762653) acids have been used as effective acylating agents in the synthesis of 4-hydroxycoumarins. scispace.com
The conjugation of amino acids and peptides with bioactive molecules, including those derived from phenyl structures, can enhance their biological activity, stability, and cell permeability. nih.gov This approach has been used to develop novel therapeutic agents. For instance, a series of Nα-isobutyl-Nα-arylsulfonamido-(Nε-acyl) Lysine derivatives were prepared as potent inhibitors of the HIV protease. rsc.org Marine natural product peptides, which often feature complex and unique structures, have also been a source of inspiration and a subject of synthetic efforts, with some exhibiting significant therapeutic potential. nih.gov
Precursors for Complex Organic Molecules and Pharmacologically Relevant Scaffolds
Development and Utilization of this compound-Based Chemical Probes
The unique properties of this compound derivatives have been harnessed to create sophisticated chemical probes for studying biological systems. uni-due.de These probes are designed to interact with specific biomolecules, allowing researchers to investigate their function, identify new drug targets, and elucidate complex biological pathways. sioc-journal.cnnih.gov
Photoaffinity labeling (PAL) is a powerful technique used to identify the cellular targets of bioactive small molecules. nih.govnih.gov This method involves a chemical probe that, upon activation by light, forms a covalent bond with its target protein. nih.gov Phenyl ester derivatives are often incorporated into these probes. The general design of a photoaffinity probe includes a specificity unit for binding to the target, a photoreactive moiety (like a diazirine or benzophenone), and a reporter tag for identification and isolation. nih.govenamine.net
The use of fully functionalized probes, which can be screened directly in cells, has expanded the scope of ligand discovery. enamine.netchemrxiv.org For instance, trifluoromethylphenyl diazirines are commonly used photoreactive groups that can be incorporated into this compound-based probes to enhance selectivity. nih.govnsf.gov These probes have been instrumental in identifying new ligandable proteins and mapping their binding sites, thereby expanding our understanding of the proteome. chemrxiv.org
Activity-based protein profiling (ABPP) is a chemoproteomic strategy that utilizes reactive chemical probes to label and characterize active enzymes within a complex proteome. sioc-journal.cnkuleuven.be this compound analogues can be designed as activity-based probes (ABPs) that target specific enzyme classes. These probes typically consist of a reactive "warhead" that covalently modifies the active site of an enzyme, a linker, and a reporter tag. researchgate.net
Phenylphosphinate-based ABPs, for example, have been developed to target serine proteases. kuleuven.beresearchgate.net These probes mimic the natural substrate of the enzyme, allowing for specific labeling of the active protease. researchgate.net Competitive ABPP, where a library of compounds is screened for its ability to compete with an ABP for binding to its target, has become a powerful tool for inhibitor discovery and selectivity profiling. mdpi.com The development of cell-permeable fluorophosphonate probes has enabled the study of enzymes in living cells and even whole organisms. researchgate.net
Photoaffinity Labeling Probes for Target Elucidation in Chemical Biology
Functionalized Phenyl Esters as Research Tools
The versatility of phenyl esters extends beyond their role as synthetic building blocks and components of complex probes. Simple functionalization of the phenyl ring or the ester group can yield a wide array of research tools with tailored properties. researchgate.netresearchgate.net For example, the introduction of polar substituents can alter the solubility and reactivity of the molecule, while the attachment of fluorescent tags can enable visualization in biological systems. researchgate.net
Functionalized phenyl esters have been used to create a variety of materials and reagents. For instance, active ester functionalized azobenzenes have been developed as versatile building blocks for creating photoswitchable materials. mdpi.com Furthermore, the synthesis of functionalized phenyl acrylate (B77674) polymer supports has applications in solid-phase synthesis and catalysis. researchgate.net The ability to readily modify the structure of phenyl esters makes them an invaluable class of compounds for a broad range of chemical research applications. nih.gov
Interactive Data Table: Examples of this compound Derivatives and Their Applications
| Compound Name | Application Area | Specific Use |
| Ethyl 3-oxo-4-phenylhexanoate | Organic Synthesis | Precursor for pharmaceuticals and natural products. |
| Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate | Peptide Synthesis | Building block for peptide construction. |
| Phenylphosphinate-based ABPs | Activity-Based Protein Profiling | Probes for detecting and imaging serine proteases. kuleuven.beresearchgate.net |
| Trifluoromethylphenyl diazirine probes | Photoaffinity Labeling | Identification of protein targets in chemical biology. nih.govnsf.gov |
| Active Ester Functionalized Azobenzenes | Materials Science | Building blocks for photoswitchable materials. mdpi.com |
Derivatives with Enhanced Spectroscopic or Reactivity Profiles
The structural framework of this compound allows for modifications that can significantly alter its spectroscopic and reactivity profiles. Researchers have explored these modifications to develop derivatives with specific functionalities for various analytical and synthetic purposes.
The introduction of substituents onto the phenyl ring of this compound can lead to derivatives with enhanced or altered spectroscopic properties. For instance, the synthesis and spectroscopic analysis of various aryl-substituted esters have demonstrated that the nature and position of the substituent can influence the molecule's absorption and emission characteristics. rsc.orgresearchgate.net The electronic effects of these substituents can shift the absorption maxima and affect the fluorescence quantum yields, making them suitable for use as probes or markers in different chemical environments. rsc.org
Furthermore, the reactivity of the ester linkage in this compound can be tuned by introducing specific functional groups. An example of this is seen in studies on the hydrolysis of p-nitrothis compound. The nitro group, being a strong electron-withdrawing group, significantly enhances the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack. nih.gov This increased reactivity makes p-nitrothis compound a useful substrate in enzyme assays and for studying ester hydrolysis mechanisms. nih.gov The hydrolysis rates of such activated esters are often used to probe the efficiency of synthetic esterases and other catalytic systems under neutral pH conditions. nih.gov
Research has also been conducted on the synthesis of more complex hexanoic acid derivatives, such as those incorporating bulky or functionalized side chains, to study their reactivity and potential applications in areas like peptide synthesis. For example, isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate serves as a building block in organic synthesis, where its various functional groups influence its reactivity in coupling reactions. The study of such derivatives provides insight into how structural modifications impact chemical reactivity, which is fundamental for the design of new molecules with desired properties. mdpi.com
| Derivative | Modification | Enhanced Profile | Research Application |
| p-Nitrothis compound | Addition of a nitro group to the phenyl ring | Increased reactivity towards nucleophilic attack | Substrate for enzyme assays and studying hydrolysis mechanisms nih.gov |
| Aryl-substituted phenyl hexanoates | Various substituents on the phenyl ring | Altered spectroscopic properties (absorption/emission) | Development of molecular probes and markers rsc.orgresearchgate.net |
| Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate | Addition of Boc-amino and isopropyl ester groups | Modified reactivity in coupling reactions | Building block in peptide synthesis |
Hexaphenylbenzene (B1630442) Derivatives as Fluorescent Probes for Ion Detection
A significant area of research involving structures related to this compound is the development of fluorescent probes for ion detection based on hexaphenylbenzene (HPB) derivatives. These propeller-shaped molecules exhibit unique photophysical properties, such as aggregation-induced emission (AIE), which makes them highly effective as sensors. researcher.life The AIE phenomenon results in low fluorescence in solution but strong emission in an aggregated state, a property that can be modulated by the presence of specific ions. dntb.gov.ua
Novel hexaphenylbenzene derivatives have been synthesized and characterized for their ability to detect various anions and cations. For example, HPB derivatives HPB-1 and HPB-2 have been designed as "turn-on" fluorescent sensors for fluoride (B91410) ions (F⁻). rsc.org In the presence of F⁻, these compounds show a significant enhancement in their fluorescence intensity, allowing for the selective detection of this anion over other common anions. rsc.org The sensing mechanism involves the interaction of the fluoride ion with the probe, which alters its electronic properties and leads to the observed fluorescence response. rsc.orgresearchgate.net
The research in this area has yielded specific data on the performance of these fluorescent probes.
| Probe | Target Ion | Detection Limit | Binding Constant (KA) | Sensing Mechanism |
| HPB-1 | F⁻ | 2.79 μM | 0.0417 M⁻¹ | Turn-on fluorometric sensing rsc.org |
| HPB-2 | F⁻ | 1.04 μM | 0.982 M⁻¹ | Turn-on fluorometric sensing rsc.org |
| HPB derivative 7 | Zn²⁺ | - | - | "On-on" fluorescence response researchgate.net |
| HPB-rhodamine derivative | Hg²⁺ | - | - | Aggregation-induced emission enhancement (AIEE) and FRET researchgate.net |
Beyond anion detection, HPB derivatives have also been engineered to detect metal ions. For instance, a hexaphenylbenzene derivative (7) has been shown to form spherical aggregates that exhibit an "on-on" fluorescence response towards zinc ions (Zn²⁺) in aqueous media. researchgate.net This sensing event is also accompanied by a change in the self-assembly of the aggregates. researchgate.net Furthermore, hexaphenylbenzene-appended rhodamine derivatives have been synthesized to act as fluorescent probes for mercury ions (Hg²⁺) through mechanisms like aggregation-induced emission enhancement (AIEE) and Förster resonance energy transfer (FRET). researchgate.netrsc.org The versatility of the hexaphenylbenzene scaffold allows for the design of a wide array of fluorescent probes with high sensitivity and selectivity for different ionic species, demonstrating a key application of these complex aromatic structures in analytical chemistry. acs.org
Analytical Methodologies for Phenyl Hexanoate Characterization and Quantification
Spectroscopic Techniques in Phenyl Hexanoate (B1226103) Analysis
Spectroscopic methods are fundamental in identifying the molecular structure and quantifying the presence of phenyl hexanoate. These techniques probe the interaction of electromagnetic radiation with the molecule, providing a unique fingerprint based on its chemical bonds and electronic structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation and Compositional Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups within the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of its chemical bonds.
The FT-IR spectrum of this compound exhibits several characteristic absorption bands that confirm its ester structure. A prominent peak appears in the range of 1740–1760 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the ester group. iastate.edu The formation of this compound from phenol (B47542) and hexanoic acid can be monitored by the appearance of this new peak and the diminishing intensity of the carbonyl C=O stretching peak of hexanoic acid at 1703 cm⁻¹. iastate.edu
Furthermore, the presence of the ester linkage is corroborated by two distinct C-O stretching bands. One set of bands appears between 1145–1200 cm⁻¹, and another is observed around 1083–1088 cm⁻¹. iastate.edu These absorptions are crucial for confirming the successful synthesis of the ester. FT-IR can also be used for the quantitative analysis of this compound in mixtures, demonstrating a strong linear correlation between the spectral data and the concentration of the compound. sciepub.com
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Ester Carbonyl | C=O Stretch | 1740–1760 | iastate.edu |
| Ester Linkage | C-O Stretch | 1145–1200 | iastate.edu |
| Ester Linkage | C-O Stretch | 1083–1088 | iastate.edu |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, enabling its unambiguous molecular characterization. Both ¹H NMR and ¹³C NMR are employed to elucidate the precise arrangement of atoms.
In ¹³C NMR spectroscopy, the signals confirm the formation of the ester. The carbonyl carbon of the ester group typically resonates in the range of 169.5–170.5 ppm. The aromatic carbons of the phenyl ring produce signals between 121.6 and 129.8 ppm, while the aliphatic carbons of the hexanoate chain are observed from 21.3 to 34.0 ppm. For instance, in one study, ¹³C NMR analysis was conducted using a 600 MHz spectrometer with a liquid nitrogen-cooled broadband Prodigy probe, where samples were dissolved in chloroform-d3. iastate.edu
¹H NMR spectroscopy complements this information by providing details on the proton environment, including the number of different types of protons and their neighboring atoms through chemical shifts and spin-spin coupling patterns.
Table 2: Typical ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Chemical Shift (ppm) | Reference |
| Carbonyl Carbon (C=O) | 169.5–170.5 | |
| Aromatic Carbons | 121.6–129.8 | |
| Aliphatic Chain (CH₂) | 21.3–34.0 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for both the qualitative identification and quantitative analysis of volatile and semi-volatile compounds like this compound. researchgate.net In this method, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented.
The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for this compound. nist.gov This allows for its definitive identification, even in complex mixtures. For quantification, the area of the chromatographic peak corresponding to this compound is measured and compared to that of a known standard. This technique is essential for determining the purity of synthesized this compound and for quantifying its presence in various samples. iastate.eduresearchgate.net The NIST WebBook provides a reference mass spectrum for this compound obtained by electron ionization. nist.gov
Fluorescence Spectroscopy for Optical Property Characterization
Fluorescence spectroscopy is a valuable tool for investigating the electronic structure and optical properties of aromatic compounds like this compound. This technique involves exciting the molecule with ultraviolet or visible light and measuring the emitted light at a longer wavelength.
While specific fluorescence data for this compound is not extensively detailed in the provided context, the presence of the phenyl group suggests that it will exhibit fluorescence. The excitation and emission spectra are influenced by the molecular structure and the solvent environment. The interaction between the phenyl ring and the hexanoate chain can affect the fluorescence quantum yield and lifetime. Characterizing these properties is important for applications where the optical behavior of the compound is relevant.
Chromatographic Separations and Detection Strategies
Chromatographic techniques are indispensable for separating this compound from reaction mixtures, impurities, and other components in a sample. The choice of chromatographic method depends on the properties of the analyte and the matrix.
Gel Permeation Chromatography for Molecular Weight Distribution Analysis
Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, is a technique used to separate molecules based on their size or hydrodynamic volume. While typically used for polymers, it can also be applied to smaller molecules to determine their molecular weight and to analyze the molecular weight distribution of products containing this compound.
In one study, GPC was used to determine the number-averaged molecular weight (Mn) of a product containing this compound, which was found to be 206 Da. iastate.edu This technique is particularly useful for assessing the purity of the synthesized ester and for identifying the presence of any higher or lower molecular weight byproducts.
Advanced Analytical Approaches in Reaction Monitoring and Process Control
Quantitative FT-IR for Reaction Progression and Mixture Composition
Quantitative Fourier-Transform Infrared (FT-IR) spectroscopy has emerged as a powerful process analytical technology (PAT) for the real-time monitoring and control of chemical reactions, including the synthesis of this compound. spectroscopyonline.comspiedigitallibrary.org This technique allows for the continuous in-situ analysis of the reacting mixture, providing valuable data on the concentration changes of reactants, intermediates, and products, thereby enabling precise determination of reaction kinetics and endpoints without the need for offline sampling. spectroscopyonline.comupm.edu.my
In the synthesis of this compound via the esterification of phenol and hexanoic acid, FT-IR spectroscopy provides a direct method to follow the reaction's progress. osti.gov The methodology relies on tracking the distinct vibrational frequencies of functional groups involved in the transformation. The key spectral event is the conversion of the carboxylic acid group of hexanoic acid into the ester group of this compound. osti.gov
The progression of the reaction is monitored by observing specific changes in the infrared spectrum:
A decrease in the intensity of the characteristic absorption bands of the reactants, notably the broad O–H stretch of the carboxylic acid dimer in hexanoic acid (around 3300-2500 cm⁻¹) and its carbonyl (C=O) stretching vibration. orgchemboulder.com
An increase in the intensity of absorption bands corresponding to the product, this compound, particularly its distinct ester carbonyl (C=O) stretch, which appears at a different wavenumber than the carboxylic acid carbonyl. osti.gov
Research on the esterification of phenol and hexanoic acid using an acid catalyst has demonstrated the efficacy of this monitoring technique. osti.gov The intensity of the carbonyl C=O stretching band of hexanoic acid at approximately 1703 cm⁻¹ was observed to decrease, while a new peak corresponding to the ester C=O bond in this compound emerged at around 1760 cm⁻¹. osti.gov This clear spectral shift allows for straightforward tracking of the conversion process.
The basis for quantitative analysis is the Beer-Lambert law, which states that the absorbance of a specific band is proportional to the concentration of the corresponding molecule in the mixture. acs.org By creating calibration models, often with the aid of chemometric techniques, the spectral data can be translated into real-time concentration profiles for each component. mdpi.com For complex reaction systems where spectral peaks may overlap, chemometrics approaches such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are employed to deconstruct the data and build robust quantitative models. acs.orgresearchgate.netnih.gov
In-situ probes, such as Attenuated Total Reflection (ATR) diamond-tipped probes, can be directly immersed into the reaction vessel, making the technique suitable for online process control. spectroscopyonline.comspiedigitallibrary.org This setup provides continuous data, allowing for the precise determination of the reaction endpoint, which is crucial for optimizing yield and minimizing by-product formation. spectroscopyonline.com
Table 1: Characteristic FT-IR Absorption Bands for Monitoring this compound Synthesis.
Table 2: Summary of Quantitative FT-IR Findings for this compound Synthesis. osti.gov
Compound Name Index
Q & A
Q. What are the best practices for presenting this compound’s thermophysical properties in a research paper?
- Methodological Answer : Tabulate properties (e.g., melting point, vapor pressure) with estimated uncertainties and reference methods (e.g., DSC for melting, Antoine equation for vapor pressure). Use Supplementary Materials for raw DSC thermograms or Gaussian-fitted IR spectra. Adopt IUPAC nomenclature and SI units throughout .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
